4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
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Overview
Description
4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide is an organic compound with a complex structure, characterized by the presence of both phenoxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide typically involves a multi-step process:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,4-dimethylphenol with an appropriate halogenated butanamide under basic conditions to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-(propan-2-yloxy)phenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Automated systems: For precise control of reaction conditions such as temperature, pressure, and pH.
Continuous flow processes: To enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic media at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Requires appropriate solvents and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Can produce alcohols or amines.
Substitution: Results in the replacement of functional groups with new substituents.
Scientific Research Applications
4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
- 4-(2,3-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide
Uniqueness
4-(2,4-dimethylphenoxy)-N-[4-(propan-2-yloxy)phenyl]butanamide is unique due to its specific substitution pattern on the phenoxy and phenyl rings, which can influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-N-(4-propan-2-yloxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(2)25-19-10-8-18(9-11-19)22-21(23)6-5-13-24-20-12-7-16(3)14-17(20)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEGLZHMECENTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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